molecular formula C19H15F3N2OS2 B12128411 (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B12128411
M. Wt: 408.5 g/mol
InChI Key: NDAYTWYSEQCVDV-YBEGLDIGSA-N
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Description

(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a trifluoromethyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-phenyl-1,3-thiazolidin-4-one: Similar structure but lacks the trifluoromethyl group.

    (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one imparts unique electronic and steric properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H15F3N2OS2

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15F3N2OS2/c1-23(2)14-8-6-12(7-9-14)10-16-17(25)24(18(26)27-16)15-5-3-4-13(11-15)19(20,21)22/h3-11H,1-2H3/b16-10-

InChI Key

NDAYTWYSEQCVDV-YBEGLDIGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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